5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H10BrN3O4S2 and its molecular weight is 428.28. The purity is usually 95%.
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Scientific Research Applications
Catalytic Arylation
Bheeter, Bera, and Doucet (2013) explored the direct arylation of thiophenes, including those similar to the compound , highlighting its use in synthesizing various derivatives for potential applications in material science and pharmaceuticals (Bheeter, Bera, & Doucet, 2013).
Synthesis of Antagonists
Liao et al. (2000) synthesized and evaluated a series of analogues, including one similar to the compound , as potent and selective 5-HT(1B/1D) antagonists. This research contributes to the development of new pharmacological agents for treating various neurological disorders (Liao et al., 2000).
Antimicrobial Activity
Khalid et al. (2016) conducted a study on the synthesis of N-substituted derivatives of a compound structurally related to 5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. These compounds showed moderate to excellent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Insecticidal Applications
Qi et al. (2014) reported the synthesis and evaluation of a series of compounds, including those related to the compound , for their insecticidal activities. These compounds showed promising results against certain pests, indicating their potential use in agriculture (Qi et al., 2014).
Pharmacological Properties
Tsuji et al. (1998) synthesized a series of compounds, including derivatives of the compound , which exhibited anti-inflammatory properties. This research adds to the knowledge of developing new anti-inflammatory drugs (Tsuji et al., 1998).
Mechanism of Action
Target of Action
It’s known that similar compounds with thiazole and sulfonamide groups have shown antibacterial activity
Mode of Action
The exact mode of action of this compound is currently unknown. They work by interacting with bacterial cells, possibly disrupting essential cellular processes
Biochemical Pathways
Based on its potential antibacterial activity, it may interfere with bacterial metabolic pathways or protein synthesis, leading to cell death . More research is needed to identify the exact biochemical pathways affected by this compound.
Result of Action
Based on its potential antibacterial activity, it may lead to bacterial cell death
Properties
IUPAC Name |
5-bromo-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4S2/c1-24(20,21)10-5-3-2-4-8(10)13-17-18-14(22-13)16-12(19)9-6-7-11(15)23-9/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFWLOMSYUQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.